molecular formula C18H14N2OS B2389581 (2E)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one CAS No. 477847-80-6

(2E)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2389581
CAS No.: 477847-80-6
M. Wt: 306.38
InChI Key: GWEHMBUQINDNDP-ZHACJKMWSA-N
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Description

(2E)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a conjugated system with a thiazole ring, a pyridine ring, and a phenyl group, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions may include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: For better control over reaction conditions

    Purification techniques: Such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe to study biological pathways

    Medicine: Potential use as a therapeutic agent due to its biological activities

    Industry: Use in the development of new materials or as a catalyst

Mechanism of Action

The mechanism of action of (2E)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one would depend on its specific biological target. Generally, compounds with similar structures may:

    Interact with enzymes: Inhibiting or activating enzymatic activity

    Bind to receptors: Modulating receptor-mediated signaling pathways

    Affect cellular processes: Such as cell proliferation, apoptosis, or differentiation

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one: Unique due to its specific substitution pattern and conjugated system

    Thiazole derivatives: Known for their diverse biological activities

    Pyridine derivatives: Commonly used in medicinal chemistry

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-13-17(16(21)11-10-14-7-3-2-4-8-14)22-18(20-13)15-9-5-6-12-19-15/h2-12H,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEHMBUQINDNDP-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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